molecular formula C19H36N2O3 B12687523 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium CAS No. 93923-96-7

1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium

Katalognummer: B12687523
CAS-Nummer: 93923-96-7
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: IXGVYDNZMKVINS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium typically involves the reaction of oleic acid with an imidazolium compound. The process includes several steps:

    Formation of the Imidazolium Core: The imidazolium core is synthesized by reacting an appropriate imidazole derivative with a suitable alkylating agent under controlled conditions.

    Introduction of Functional Groups: The carboxylatoethyl and hydroxyethyl groups are introduced through subsequent reactions involving specific reagents and catalysts.

    Attachment of the Undecyl Chain: The undecyl chain is attached via a reaction with an alkyl halide or similar compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium has been extensively studied for its applications in:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, leveraging its unique structure to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.

Wirkmechanismus

The mechanism of action of 1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with cell membranes, proteins, and enzymes, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its diverse biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Carboxylatoethyl)-2-(heptadec-8-enyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium: Similar structure but with a heptadec-8-enyl chain instead of an undecyl chain.

    N-(2-Carboxylatoethyl)-N-(2-carboxyethyl)-2-(6-heptenoylamino)-N-(2-hydroxyethyl)-1-ethanaminium: Contains additional carboxylatoethyl groups and a heptenoylamino group.

Uniqueness

1-(2-Carboxylatoethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-1H-imidazolium stands out due to its specific combination of functional groups and chain length, which confer unique properties such as enhanced solubility, stability, and biological activity.

Eigenschaften

CAS-Nummer

93923-96-7

Molekularformel

C19H36N2O3

Molekulargewicht

340.5 g/mol

IUPAC-Name

3-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate

InChI

InChI=1S/C19H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-18-20(13-12-19(23)24)14-15-21(18)16-17-22/h22H,2-17H2,1H3

InChI-Schlüssel

IXGVYDNZMKVINS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.